

# Comprehensive Structural Analysis & Characterization of 4-Chloro-3-isopropoxy pyridine

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## Compound of Interest

Compound Name: 4-Chloro-3-isopropoxy pyridine

Cat. No.: B12454163

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## Executive Summary

**4-Chloro-3-isopropoxy pyridine** is a critical heterocyclic building block, particularly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) via the isopropyl group while offering a reactive handle (4-Cl) for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1] Unlike its methoxy analogs, the isopropoxy group introduces steric bulk that can influence the atropisomerism of downstream biaryl products.

This guide addresses the primary analytical challenge: unambiguous differentiation between the target molecule and its regioisomers (specifically 3-chloro-4-isopropoxy pyridine). We provide a self-validating analytical workflow combining high-field NMR, HRMS, and HPLC to ensure structural integrity.

## Part 1: Chemical Identity & Physicochemical Profile[2][3]

Property	Specification	Notes
IUPAC Name	4-Chloro-3-(propan-2-yloxy)pyridine	
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClNO	
Molecular Weight	171.62 g/mol	
Appearance	Colorless to pale yellow oil/low-melting solid	Dependent on purity; oxidizes to N-oxide if unprotected.[1]
LogP (Predicted)	~2.4 - 2.8	significantly more lipophilic than 3-methoxy analog (~1.6). [1]
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Poor water solubility.
Key Impurities	3-Chloro-4-isopropoxy pyridine; 4-Chloropyridin-3-ol	Regioisomer and hydrolysis product.[1]

## Part 2: Structural Characterization Strategy

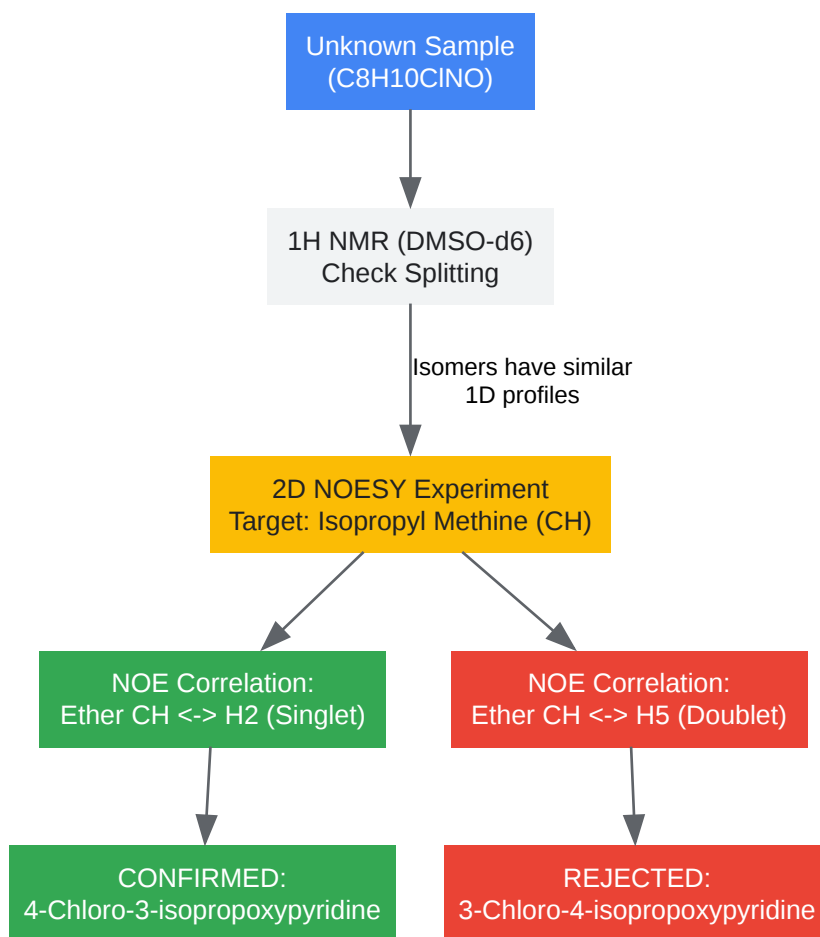
The synthesis of 3,4-disubstituted pyridines often involves O-alkylation of hydroxypyridines or directed ortho-metallation, both of which can yield regioisomeric mixtures.[1] The following workflow guarantees the correct substitution pattern.

### The "Regioisomer Trap"

The primary risk is distinguishing Target A (**4-Chloro-3-isopropoxy pyridine**) from Isomer B (3-Chloro-4-isopropoxy pyridine).[1] Standard 1D Proton NMR is often insufficient due to overlapping chemical shifts.

### Analytical Workflow Diagram

The following decision tree outlines the logic for confirming the structure using NOESY (Nuclear Overhauser Effect Spectroscopy).



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Figure 1: Structural assignment logic using 2D NOESY NMR to distinguish regioisomers based on spatial proximity.

## Part 3: Detailed Analytical Protocols

### Nuclear Magnetic Resonance (NMR)

Objective: Confirm the 3,4-substitution pattern. Solvent: DMSO-d<sub>6</sub> (Preferred for resolution of pyridine protons) or CDCl<sub>3</sub>.<sup>[1]</sup>

#### Expected 1H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment Logic
H2	8.25 - 8.35	Singlet (s)	1H	-	Flanked by N and O-iPr.[1] Most deshielded.
H6	8.10 - 8.20	Doublet (d)	1H	J $\approx$ 5.0-5.5	Alpha to N; couples with H5.[1]
H5	7.45 - 7.55	Doublet (d)	1H	J $\approx$ 5.0-5.5	Beta to N; ortho to Cl (shielding effect).[1]
CH (iPr)	4.60 - 4.80	Septet	1H	J $\approx$ 6.0	Methine of isopropoxy.[1]
CH <sub>3</sub> (iPr)	1.30 - 1.40	Doublet (d)	6H	J $\approx$ 6.0	Methyls of isopropoxy.[1]

#### Critical Analysis Point:

- H2 vs H6: H2 appears as a singlet (or very narrow doublet due to long-range coupling).[1]  
H6 is a clear doublet.
- The NOESY Proof: In the target molecule, the Isopropyl CH (septet) is spatially close to H2. In the impurity (3-Cl-4-O-iPr), the Isopropyl CH is spatially close to H5.[1]

## Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and halogen presence.

- Ionization: ESI (Positive Mode).[1]
- Parent Ion:  $[M+H]^+ = 172.05$  (approx).[1]

- Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the peaks at  $m/z$  172 ( $^{35}\text{Cl}$ ) and 174 ( $^{37}\text{Cl}$ ).
  - Pass Criteria: Intensity of  $[M+2]$  is ~32% of  $[M]$ .[\[1\]](#)
  - Fail Criteria: 1:1 ratio (indicates Bromine) or no isotope peak (indicates Fluorine/missing halogen).[\[1\]](#)

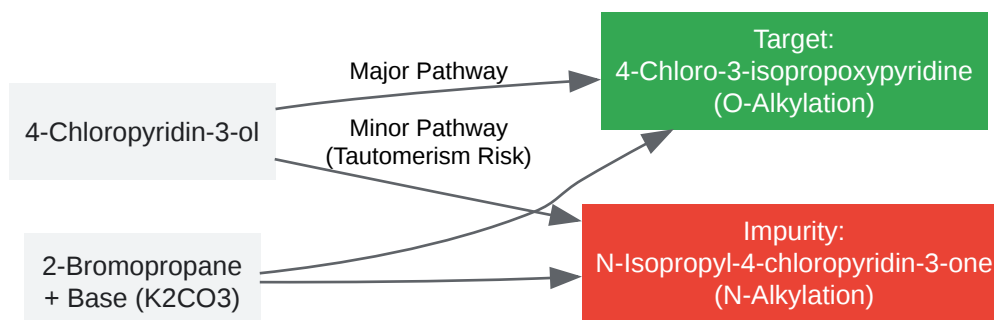
## HPLC Purity Method

Pyridines are basic and prone to peak tailing on standard silica due to interaction with silanols.

- Column: C18 with base-deactivation (e.g., Waters XBridge or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5  $\mu\text{m}$ .[\[1\]](#)
- Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH suppresses protonation, improving peak shape).[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)

## Part 4: Synthesis-Derived Impurity Profiling[\[1\]](#)[\[2\]](#)

Understanding the origin of the molecule allows for targeted impurity testing.



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Figure 2: Synthesis pathway showing the risk of N-alkylation vs O-alkylation.

N-Alkylation Risk: Pyridinols exist in equilibrium with pyridones.[1] If reaction conditions (solvent polarity/base) are not optimized, the isopropyl group may attach to the Nitrogen (N-alkylation) rather than the Oxygen.[1]

- Detection: The N-alkyl impurity will show a significant downfield shift in H2 and H6 in NMR due to loss of aromaticity/positive charge character.

## Part 5: Handling & Stability[2]

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyridines with electron-donating groups (alkoxy) are susceptible to N-oxidation over time.[1]
- Safety: Irritant.[1] Use standard PPE. Avoid contact with strong oxidizing agents.

## References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of pyridine nucleophilic substitution and regioselectivity). [1]
- Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [1] (Source for NOESY interpretation logic in heterocycles).
- National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 4-Chloropyridin-3-ol (Precursor data). [1]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for pyridine synthesis and alkylation patterns). [1]
- Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Chlorine isotope patterns in MS). [1]

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## Sources

- 1. 4-chloro-3-(triisopropylsilyl)pyridine - CAS号 123506-96-7 - 摩熵化学 [molaid.com]
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